molecular formula C15H24BNO2 B14011673 4-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine

4-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B14011673
M. Wt: 261.17 g/mol
InChI Key: VGODZBLFHMWAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heteroaryl boronic ester. This compound is known for its utility in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with boronic esters. One common method is the reaction of 4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Palladium catalysts and bases such as potassium carbonate are often employed.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of materials such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide. This is followed by reductive elimination to form the desired coupled product. The pyridine ring can also participate in coordination chemistry, interacting with metal centers and influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Uniqueness

4-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific structure, which combines the reactivity of the boronic ester group with the aromaticity and coordination chemistry of the pyridine ring. This combination makes it particularly useful in a variety of synthetic applications, offering versatility and efficiency in the formation of complex organic molecules.

Properties

Molecular Formula

C15H24BNO2

Molecular Weight

261.17 g/mol

IUPAC Name

4-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H24BNO2/c1-5-14(6-2)15(7-3,8-4)19-16(18-14)13-9-11-17-12-10-13/h9-12H,5-8H2,1-4H3

InChI Key

VGODZBLFHMWAKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.